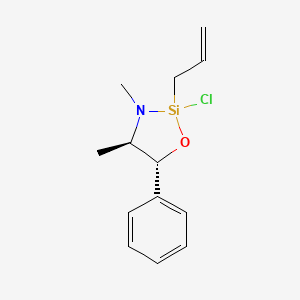
(4R,5R)-2-Allyl-2-chloro-3,4-dimethyl-5-phenyl-1,3,2-oxazasilolidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4R,5R)-2-Allyl-2-chloro-3,4-dimethyl-5-phenyl-1,3,2-oxazasilolidine is a chiral organosilicon compound It is characterized by its unique structure, which includes an oxazasilolidine ring with allyl, chloro, dimethyl, and phenyl substituents
Méthodes De Préparation
The synthesis of (4R,5R)-2-Allyl-2-chloro-3,4-dimethyl-5-phenyl-1,3,2-oxazasilolidine typically involves the following steps:
Formation of the Oxazasilolidine Ring: This can be achieved through a cyclization reaction involving a suitable precursor, such as an amino alcohol and a chlorosilane derivative.
Introduction of Substituents: The allyl, chloro, dimethyl, and phenyl groups are introduced through various substitution reactions. For example, the allyl group can be introduced via an allylation reaction using an allyl halide and a base.
Purification: The final product is purified using techniques such as column chromatography or recrystallization to obtain the desired compound in high purity.
Analyse Des Réactions Chimiques
(4R,5R)-2-Allyl-2-chloro-3,4-dimethyl-5-phenyl-1,3,2-oxazasilolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions to form new derivatives.
Addition Reactions: The allyl group can participate in addition reactions, such as hydroboration or epoxidation, to form various addition products.
Applications De Recherche Scientifique
(4R,5R)-2-Allyl-2-chloro-3,4-dimethyl-5-phenyl-1,3,2-oxazasilolidine has several scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, particularly in the development of chiral compounds.
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in designing molecules with specific biological activities.
Catalysis: It can be used as a ligand in catalytic reactions, enhancing the selectivity and efficiency of various transformations.
Material Science: The compound’s properties make it suitable for use in the development of new materials with specific characteristics, such as improved thermal stability or mechanical strength.
Mécanisme D'action
The mechanism of action of (4R,5R)-2-Allyl-2-chloro-3,4-dimethyl-5-phenyl-1,3,2-oxazasilolidine involves its interaction with specific molecular targets. The compound can form complexes with metal ions, which can then participate in catalytic cycles. Additionally, its chiral nature allows it to interact selectively with biological molecules, potentially leading to specific biological effects.
Comparaison Avec Des Composés Similaires
(4R,5R)-2-Allyl-2-chloro-3,4-dimethyl-5-phenyl-1,3,2-oxazasilolidine can be compared with other similar compounds, such as:
(4R,5R)-1,2-dithiane-4,5-diol: This compound also contains a chiral center and undergoes similar types of reactions, but it has a different core structure.
(4R,5R)-2,2-Dimethyl-a,a,a,a-tetraphenyldioxolane-4,5-dimethanol: This compound is used in hydrogen-bonding organocatalysis and has different applications compared to this compound.
(4R,5R)-5-(4-Chlorophenyl)-4-methyl-2-thiazolidinone: This compound has a similar chiral center but differs in its chemical properties and applications.
Propriétés
Numéro CAS |
596851-24-0 |
|---|---|
Formule moléculaire |
C13H18ClNOSi |
Poids moléculaire |
267.82 g/mol |
Nom IUPAC |
(4R,5R)-2-chloro-3,4-dimethyl-5-phenyl-2-prop-2-enyl-1,3,2-oxazasilolidine |
InChI |
InChI=1S/C13H18ClNOSi/c1-4-10-17(14)15(3)11(2)13(16-17)12-8-6-5-7-9-12/h4-9,11,13H,1,10H2,2-3H3/t11-,13+,17?/m1/s1 |
Clé InChI |
XHCRAANIMMYPDV-HWURVSIFSA-N |
SMILES isomérique |
C[C@@H]1[C@H](O[Si](N1C)(CC=C)Cl)C2=CC=CC=C2 |
SMILES canonique |
CC1C(O[Si](N1C)(CC=C)Cl)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



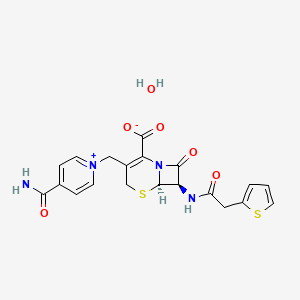



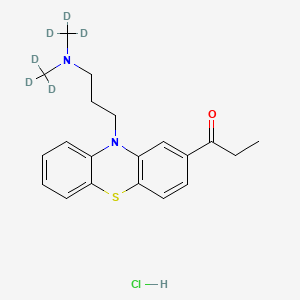
![N'-[(1E)-1-phenylethylidene]pyrazine-2-carbohydrazide](/img/structure/B12057653.png)

![9H-fluoren-9-ylmethyl N-[(2R)-1-oxo-3-phenylpropan-2-yl]carbamate](/img/structure/B12057674.png)
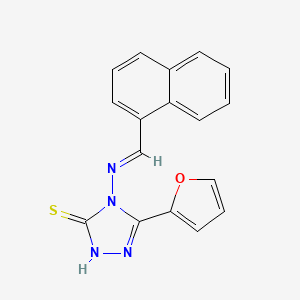
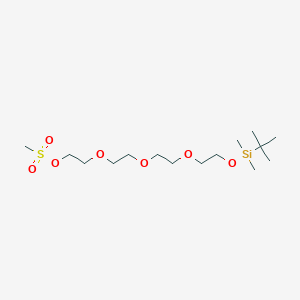

![4-hydroxy-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2-oxo-1-propyl-1,2-dihydroquinoline-3-carboxamide](/img/structure/B12057693.png)
![N'-[(E)-(3-chlorophenyl)methylidene]-2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B12057695.png)
